molecular formula C12H16O2 B11940049 4a,8-Dimethyl-2,3,4,4a,5,6-hexahydro-1,7-naphthalenedione

4a,8-Dimethyl-2,3,4,4a,5,6-hexahydro-1,7-naphthalenedione

Cat. No.: B11940049
M. Wt: 192.25 g/mol
InChI Key: IMNIZEDJWVWBJQ-UHFFFAOYSA-N
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Description

4a,8-Dimethyl-2,3,4,4a,5,6-hexahydro-1,7-naphthalenedione is an organic compound with a complex structure It belongs to the class of naphthalenediones, which are characterized by a naphthalene ring system with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8-Dimethyl-2,3,4,4a,5,6-hexahydro-1,7-naphthalenedione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the ketone groups. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4a,8-Dimethyl-2,3,4,4a,5,6-hexahydro-1,7-naphthalenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4a,8-Dimethyl-2,3,4,4a,5,6-hexahydro-1,7-naphthalenedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4a,8-Dimethyl-2,3,4,4a,5,6-hexahydro-1,7-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a,8-Dimethyl-2,3,4,4a,5,6-hexahydro-1,7-naphthalenedione is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4a,8-dimethyl-3,4,5,6-tetrahydro-2H-naphthalene-1,7-dione

InChI

InChI=1S/C12H16O2/c1-8-9(13)5-7-12(2)6-3-4-10(14)11(8)12/h3-7H2,1-2H3

InChI Key

IMNIZEDJWVWBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCCC2(CCC1=O)C

Origin of Product

United States

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